molecular formula C10H12N3+ B372547 3-Amino-1-ethylquinoxalin-1-ium

3-Amino-1-ethylquinoxalin-1-ium

Cat. No.: B372547
M. Wt: 174.22g/mol
InChI Key: AYEPIIUPLBQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-ethylquinoxalin-1-ium is a quinoxaline-derived cationic compound characterized by an ethyl group at the 1-position and an amino (-NH₂) substituent at the 3-position of the heteroaromatic quinoxalinium core. Quinoxaline derivatives are widely studied for their electronic, photophysical, and biological properties due to their conjugated π-system and ability to participate in hydrogen bonding and charge-transfer interactions.

Properties

Molecular Formula

C10H12N3+

Molecular Weight

174.22g/mol

IUPAC Name

4-ethylquinoxalin-4-ium-2-amine

InChI

InChI=1S/C10H12N3/c1-2-13-7-10(11)12-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H2,11,12)/q+1

InChI Key

AYEPIIUPLBQFHB-UHFFFAOYSA-N

SMILES

CC[N+]1=CC(=NC2=CC=CC=C21)N

Canonical SMILES

CC[N+]1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-Amino-1-ethylquinoxalin-1-ium and two related compounds from the evidence:

Property This compound (Hypothetical) 1-Ethyl-2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium 3-Methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Molecular Formula C₁₁H₁₄N₃⁺ (estimated) C₂₂H₂₃N₂S C₁₁H₁₀N₃O₃S
Molecular Weight ~188.25 g/mol 347.50 g/mol 276.28 g/mol (calculated)
Core Structure Quinoxalinium Quinolinium fused with benzothiazole Quinoxalinium with oxo and oxido groups
Key Substituents -NH₂ (3-position), -CH₂CH₃ (1-position) -CH₂CH₃ (quinolinium), benzothiazole with ethyl and methyl groups -CH₃ (3-position), -O⁻ (4-position), -CONH₂ (2-position)
Functional Groups Amino, alkyl Alkyl, benzothiazole Carboxamide, oxo, oxido
Hydrogen Bond Capacity 1 acceptor (N⁺), 2 donors (-NH₂) 1 acceptor (N⁺), 0 donors 3 acceptors (O, N), 2 donors (-NH₂, -O⁻)
Topological Polar Surface Area ~50 Ų (estimated) 7.1 Ų ~100 Ų (estimated)
Applications Potential ligand or bioactive agent Not specified; structural complexity suggests optoelectronic uses Pharmaceutical or agrochemical intermediate

Key Observations:

  • Substituent Effects: The amino group in this compound enhances hydrogen-bonding capacity compared to the alkyl and benzothiazole groups in the quinolinium derivative . This property could improve solubility and biological interactions.
  • Charge Distribution: Unlike the neutral carboxamide and oxido groups in the quinoxalinium analog , the amino group in the target compound may modulate charge delocalization in the aromatic system, affecting reactivity and electronic properties.

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, insights can be drawn from related compounds:

  • Electronic Properties: Quinoxalinium derivatives with electron-donating groups (e.g., -NH₂) often exhibit redshifted absorption/emission spectra due to enhanced conjugation, making them candidates for organic electronics .
  • Biological Activity: Amino-substituted heterocycles frequently demonstrate antimicrobial or anticancer activity. The cationic nature of the target compound may enhance DNA intercalation or enzyme inhibition .
  • Synthetic Challenges: Introducing an amino group to the quinoxaline core may require protective strategies to avoid side reactions, as seen in similar syntheses of carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.